Hortein
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Overview
Description
Hortein is a polyketide fungal metabolite originally isolated from Hortaea werneckii . It’s a unique compound with a ring structure not previously known for natural products .
Molecular Structure Analysis
Hortein has the molecular formula C20H12O6 . Its structure was established based on 1D and 2D NMR spectroscopic and mass spectrometric data . For a more detailed molecular structure analysis, tools like Foldy and ProteinTools could be used.Physical And Chemical Properties Analysis
Hortein is a solid substance soluble in DMSO . It has a molecular weight of 348.3 g/mol . More detailed physical and chemical properties could be analyzed using various techniques as described in the literature .Scientific Research Applications
Discovery and Structural Insights
Hortein, a novel compound discovered from the fungus Hortaea werneckii associated with the sponge Aplysina aerophoba, showcases a unique ring system previously unknown in natural products. The discovery was facilitated by comprehensive spectroscopic and mass spectrometric analyses, highlighting the compound's structural uniqueness and potential for scientific research applications (Brauers et al., 2001).
Hortega Study for Chronic Disease Research
The Hortega Study, although not directly linked to Hortein, provides a context for comprehensive research initiatives focusing on chronic diseases. It emphasizes the exploration of non-traditional risk factors in chronic conditions, especially cardiovascular health, and integrates a wide array of traditional and novel factors, including metabolomic, genetic variants, and environmental factors. Such extensive research endeavors reflect the broader scientific commitment to understanding complex biological phenomena and exploring novel compounds and their implications in health and disease (Tellez-Plaza et al., 2019).
Safety And Hazards
properties
CAS RN |
346610-88-6 |
---|---|
Product Name |
Hortein |
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.31 |
IUPAC Name |
7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione |
InChI |
InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2 |
InChI Key |
HSKHNTITGMOIAJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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